4,7-Difluoroindoline-2,3-dione
Overview
Description
4,7-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da .
Synthesis Analysis
The synthesis of 4,7-Difluoroindoline-2,3-dione involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for approximately 2 hours . This is followed by a reaction with hydrogen chloride in water at 0℃ .Molecular Structure Analysis
The molecular structure of 4,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure does not have any freely rotating bonds .Physical And Chemical Properties Analysis
4,7-Difluoroindoline-2,3-dione has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 37.4±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound also has a polarizability of 14.8±0.5 10-24 cm3 and a surface tension of 48.3±3.0 dyne/cm . Its molar volume is 116.0±3.0 cm3 .Scientific Research Applications
Application 1: Eradication of Bacterial Persister Cells and Biofilms
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione is a type of halogenated indole that has been studied for its ability to eradicate bacterial persister cells and biofilms . These are metabolically dormant cells that are highly tolerant to traditional antibiotics and represent a major drug resistance mechanism .
- Methods of Application or Experimental Procedures : In the study, 36 diverse indole derivatives were investigated with the aim of identifying novel compounds that inhibit persisters and biofilm formation by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . The halogenated indoles were found to be effective in eradicating persister formation by these bacteria .
- Results or Outcomes : The results demonstrated that halogenated indoles, including 4,7-Difluoroindoline-2,3-dione, are potentially useful for controlling bacterial antibiotic resistance . Specifically, 5-iodoindole and other halogenated indoles, including 4-fluoroindole, 7-chloroindole, and 7-bromoindole, eradicated persister formation by E. coli and S. aureus .
Application 2: Synthesis of Antitumor Agents
- Summary of the Application : 4,7-Difluoroindoline-2,3-dione has been used in the synthesis of potential antitumor agents . Specifically, it was used to prepare a compound known as (RS)-6,7–Difluoro-3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one .
- Methods of Application or Experimental Procedures : The preparation of this compound was performed using 4,7-difluoroindoline-2,3-dione and 4-methoxyphenylmagnesium bromide . The specific experimental procedures and technical details were not provided in the source.
Application 3: Fluorinated Building Blocks
Safety And Hazards
properties
IUPAC Name |
4,7-difluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588633 | |
Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoroindoline-2,3-dione | |
CAS RN |
749240-52-6 | |
Record name | 4,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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